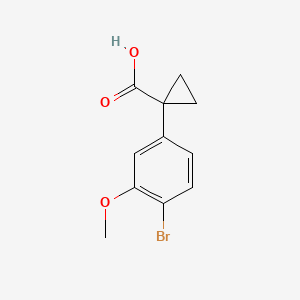

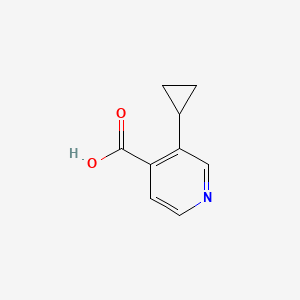

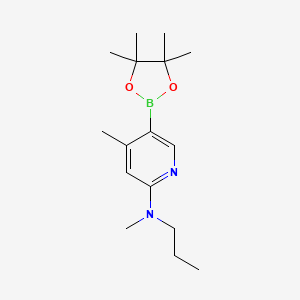

![molecular formula C11H8N2O B567916 [3,4'-联吡啶]-5-甲醛 CAS No. 1214384-36-7](/img/structure/B567916.png)

[3,4'-联吡啶]-5-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“[3,4’-Bipyridine]-5-carbaldehyde” is a derivative of bipyridine, which is a type of organic compound. Bipyridines and their derivatives are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures .

Chemical Reactions Analysis

The chemical reactions involving bipyridine derivatives are diverse and depend on the specific derivative and conditions. For instance, bipyridine compounds strongly coordinate with metal centers, which can decrease catalytic activity in certain reactions .

科学研究应用

金属离子模板化

[3,4'-联吡啶]-5-甲醛已被用于模板化手性席夫碱配体,特别是对于 Fe 和 Zn 等金属离子。该化合物在形成类似 [Fe{(S,S)-5}(2)][PF(6)]Cl 或 [Zn{(S,S)-5}(2)]PF(6) 的配合物方面表现出多功能性,展示了其进行分子内环化的能力,产生咪唑烷二酮环。这种能力对于在这些配合物的固态和溶液中观察到的非对映选择性至关重要,突出了其在手性合成和金属有机骨架中的潜力 (Constable 等人,2010)。

催化应用

该化合物已涉及催化过程,如其衍生物的钯催化环化,导致产生有价值的化学结构,如 3-氧代-1,3-二氢呋喃[3,4-c]吡啶-1-基烷酸酯。该过程在有机合成中至关重要,提供中等至良好的产率,并展示了该化合物在催化和合成化学中的效用 (Cho & Kim,2008)。

配体和络合研究

研究表明,[3,4'-联吡啶]-5-甲醛可以参与形成复杂的结构,如带有三(联吡啶)铁(II)封端基团的笼状配体。所得配合物表现出独特的性质,例如对碱的稳定性降低和独特的电化学行为。这些性质对于研究金属-配体相互作用和设计金属有机骨架和传感器至关重要 (Krenske & Gahan,2002)。

生物活性分子合成

该化合物还已被用于合成生物活性分子,如 2-氯-5-甲基吡啶-3-甲醛亚胺,它在除草剂、杀菌剂和其他生物学作用中具有潜在应用。这说明了该化合物在制药和农化工业中的相关性 (Gangadasu 等人,2002)。

安全和危害

未来方向

Bipyridine derivatives have been employed in numerous high-tech applications including molecular motors, machines, and switches. They are also abundant in supramolecular chemistry, where they mainly serve as an electro- and photo-sensitive building block as well as a bidentate coordinating ligand . The future directions of research on bipyridine derivatives are likely to continue exploring these areas, with a focus on developing new synthesis methods and understanding the structure-property relationships .

属性

IUPAC Name |

5-pyridin-4-ylpyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-8-9-5-11(7-13-6-9)10-1-3-12-4-2-10/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFXEBYIABYKGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CN=CC(=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673537 |

Source

|

| Record name | [3,4'-Bipyridine]-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3,4'-Bipyridine]-5-carbaldehyde | |

CAS RN |

1214384-36-7 |

Source

|

| Record name | [3,4'-Bipyridine]-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

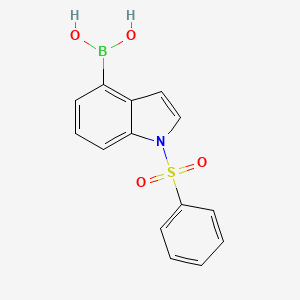

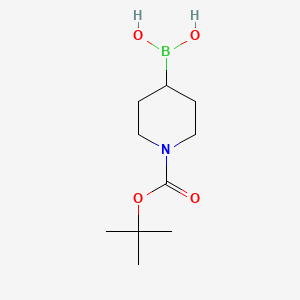

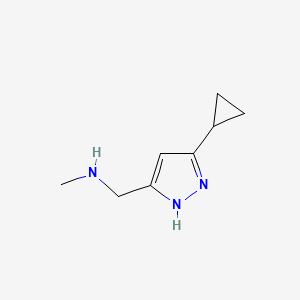

![(S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B567837.png)

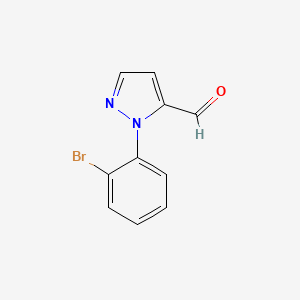

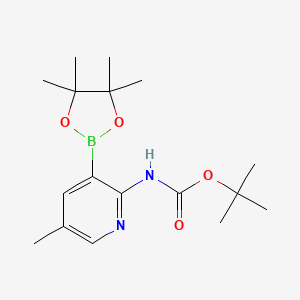

![Ethyl 5-hydroxy-8-isopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B567853.png)

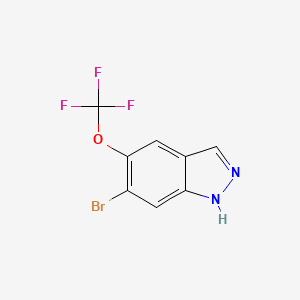

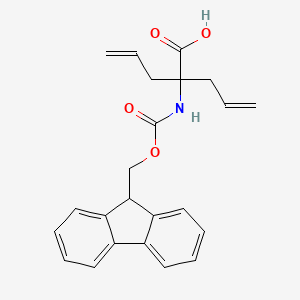

![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567855.png)